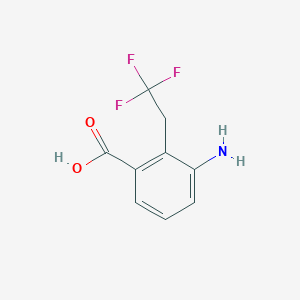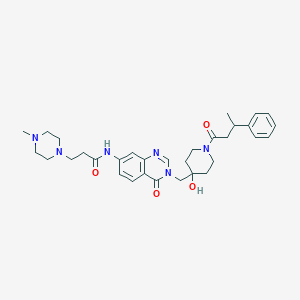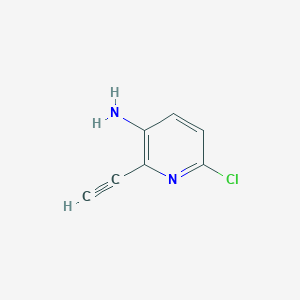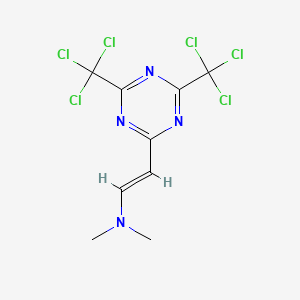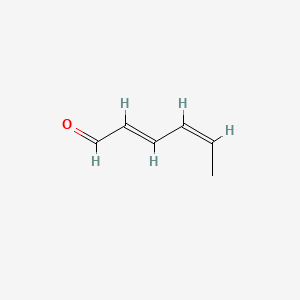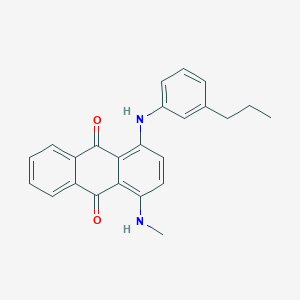
1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of the methylamino and propylphenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione could have applications in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Potential use in studying biological processes or as a fluorescent marker.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in organic electronics, dyes, or as a catalyst.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. In industrial applications, it could act as a catalyst or participate in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound with a simpler structure.
1-Aminoanthracene: A derivative with a single amino group.
9,10-Anthraquinone: An oxidized form of anthracene.
Uniqueness
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups and their positions on the anthracene ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
114608-60-5 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(methylamino)-4-(3-propylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-15-8-6-9-16(14-15)26-20-13-12-19(25-2)21-22(20)24(28)18-11-5-4-10-17(18)23(21)27/h4-6,8-14,25-26H,3,7H2,1-2H3 |
Clé InChI |
LBQOMFISWBJNPW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
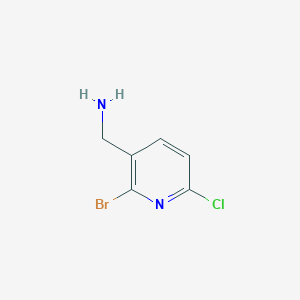
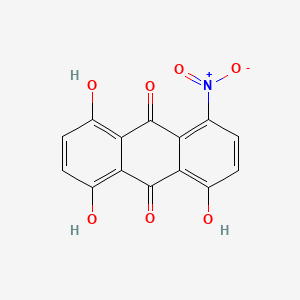
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
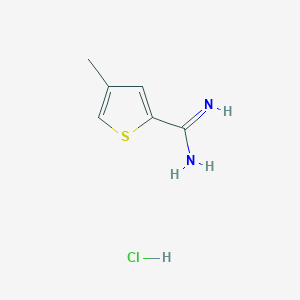
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
